4-Methylumbelliferyl beta-D-xylopyranoside
Overview
Description
4-Methylumbelliferyl beta-D-xylopyranoside is a fluorogenic substrate used primarily for the identification of beta-D-xylosidase activity. This compound is significant in biochemical research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various assays .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl beta-D-xylopyranoside (also known as 4-Methylumbelliferyl-beta-D-xylopyranoside ) is the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of xylose-containing compounds, which are common in plant cell walls and some glycosaminoglycans .
Mode of Action
This compound acts as a fluorogenic substrate for β-xylosidase . This cleavage results in the release of 4-methylumbelliferone, a compound that fluoresces under UV light . This fluorescence allows researchers to easily track the activity of the enzyme .
Biochemical Pathways
The hydrolysis of this compound by β-xylosidase is part of the larger pathway of xylose metabolism .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl beta-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for beta-D-xylosidase. When hydrolyzed by beta-D-xylosidase, it releases 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified. This interaction allows researchers to measure the activity of beta-D-xylosidase enzymes in various biological samples. The specificity of this compound for beta-D-xylosidase makes it an essential tool for studying the enzyme’s kinetics and function .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for beta-D-xylosidase. In cells expressing beta-D-xylosidase, the hydrolysis of this compound leads to the production of 4-methylumbelliferone, which can be used to monitor enzyme activity and cellular metabolism. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a reporter molecule for enzyme activity rather than directly affecting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by beta-D-xylosidase. The enzyme cleaves the glycosidic bond between the 4-methylumbelliferone moiety and the beta-D-xylopyranoside, releasing the fluorescent 4-methylumbelliferone. This reaction is highly specific to beta-D-xylosidase, making this compound a valuable tool for studying the enzyme’s activity and specificity. The fluorescence of 4-methylumbelliferone allows for easy detection and quantification, facilitating various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C), but prolonged exposure to light and heat can lead to degradation and reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are minimal, as it primarily serves as a substrate for enzyme activity assays .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for beta-D-xylosidase without causing significant toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity or interference with other cellular processes. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of glycosidic bonds by beta-D-xylosidase. The enzyme catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and beta-D-xylopyranose. This reaction is part of the broader metabolic processes involving carbohydrate metabolism and glycoside hydrolysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for specific cellular compartments. The transport and distribution of this compound are critical for its effective use in biochemical assays and enzyme activity studies .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with beta-D-xylosidase and other cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for accurately interpreting the results of biochemical assays and enzyme activity studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl beta-D-xylopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents like pyridine and water are commonly used, and the product is purified through techniques such as gel filtration chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl beta-D-xylopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-xylosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
Reagents: Beta-xylosidase enzymes, water.
Major Products
The major product of the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits fluorescence and can be easily detected .
Scientific Research Applications
4-Methylumbelliferyl beta-D-xylopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl beta-D-glucopyranoside
- 4-Methylumbelliferyl beta-D-galactopyranoside
- 4-Methylumbelliferyl beta-D-glucuronide
Uniqueness
4-Methylumbelliferyl beta-D-xylopyranoside is unique due to its specificity for beta-xylosidase enzymes. While other similar compounds like 4-Methylumbelliferyl beta-D-glucopyranoside and 4-Methylumbelliferyl beta-D-galactopyranoside are substrates for different glycosidases, this compound is specifically used to study beta-xylosidase activity .
Properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYLOHVJDJZOQ-KAOXEZKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217687 | |
Record name | Methylumbelliferyl-beta-D-xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6734-33-4 | |
Record name | 4-Methylumbelliferyl β-D-xyloside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6734-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylumbelliferyl-beta-D-xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylumbelliferyl-beta-D-xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766N8850JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl-beta-D-xylopyranoside affect cartilage development?
A: 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) acts as a xyloside, a class of molecules known to interfere with proteoglycan synthesis. In a study using mouse embryo limb bud cultures, Xyl-MeUmb was shown to cause a dose-dependent decrease in chondrogenesis []. This was observed as a reduction in intercellular spaces and alterations in chondroblast morphology. At the electron microscope level, Xyl-MeUmb led to a decrease in proteoglycan granules and changes in collagen morphology, including the appearance of thicker collagen fibrils and bundles of thin filaments without cross-striation []. These findings suggest that Xyl-MeUmb disrupts normal cartilage development by interfering with the production and organization of key structural components like proteoglycans and collagen.
Q2: Can 4-Methylumbelliferyl-beta-D-xylopyranoside be used to synthesize specific oligosaccharide derivatives?
A: Yes, 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) and its analog, p-nitrophenyl-beta-D-xylopyranoside (Xyl-Np), can be utilized in the synthesis of oligosaccharide derivatives relevant to glycosaminoglycan biosynthesis []. Specifically, researchers have successfully synthesized the trisaccharide derivative NeuAc(α2-3)Gal(β1-4)Xyl-Np(β1- by employing the transglycosylating activities of Escherichia coli β-galactosidase and Trypanosoma cruzi trans-sialidase on Xyl-Np []. This highlights the potential of Xyl-MeUmb and its analogs as tools for creating modified oligosaccharides that could be further investigated for their biological activities and potential applications in understanding or manipulating glycosaminoglycan synthesis.
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